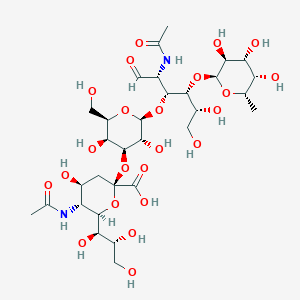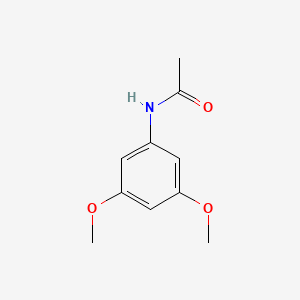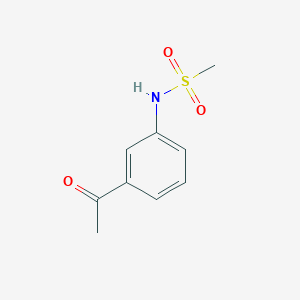
3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated pyridines, which are structurally related to the compound of interest, can be achieved from dimeric acrylonitrile. A commercially available starting material, α-methyleneglutaronitrile, is used for the new synthesis of 3-halogenomethylpyridines through two and three-step reactions . Additionally, the Knoevenagel condensation method is employed to obtain isomers of a dimethylamino phenyl-substituted acrylonitrile, which provides a basis for understanding the synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of cyano and methoxycarbonyl derivatives of bis(dimethylamino)acrylonitrile has been studied using infrared spectra and ab initio force field calculations. The C≡C bond in these molecules is strongly polarized, indicating a significant ground-state charge transfer between different fragments of the molecule, which suggests a dual molecular and zwitterionic character . This information can be extrapolated to understand the molecular structure of "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile".
Chemical Reactions Analysis
A related compound, ethyl α-(N,N-dimethylamino)pentadienoate, reacts with acrylonitrile to form cycloadducts through an unexpected [3+2] cycloaddition. This reaction involves a [1,6] hydrogen shift, leading to the formation of an azomethine ylide intermediate . Such reactions are relevant to understanding the reactivity of "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile" in various chemical environments.
Physical and Chemical Properties Analysis
The fluorescence properties of dimethylaminophenyl-substituted acrylonitriles are significantly influenced by the molecular packing in the solid state. The position of the nitrogen atom in the pyridyl groups and the nature of the substituents affect the crystal lattices and, consequently, the photochemical behavior of these compounds. The study of these derivatives provides insights into the physical and chemical properties that "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile" may exhibit .
Furthermore, the Z/E isomerism of a dimethylamino phenyl-substituted acrylonitrile has been explored, revealing that intermolecular interactions and crystal packing density play a role in the stability of different isomers. This information is pertinent to the understanding of the physical properties and stability of "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile" .
Applications De Recherche Scientifique
Fluorescence Properties
A study by (Percino et al., 2013) investigated the fluorescence improvement in (dimethylamino)arylacrylonitrile derivatives, including 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile. They found that dimethyl- and CN groups, along with the position of the nitrogen atom in the pyridyl groups, influenced the molecular packing and consequently the fluorescence properties of these compounds.
Enamine Cyclization in Chemical Synthesis
The nucleophilic vinylic substitution reaction of aliphatic enaminone 3-dimethylamino-2-formyl acrylonitrile with various nucleophiles led to the production of unusual reaction adducts and enamines, as explored by (Chikhalikar et al., 2011). This process facilitated the synthesis of novel pyridin-2(1H)-one derivatives.
Cycloaddition Reactions
A study by (Bourhis & Vercauteren, 1994) described the cycloaddition reactions between ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate and acrylonitrile, resulting in the formation of unique cycloadducts. This highlights the utility of these compounds in generating new chemical structures through cycloaddition.
Applications in Polymer Science
The synthesis of random copolymers involving 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile was explored by (Sun et al., 2006). Their study focused on the improved antifouling properties of zwitterionic ultrafiltration membranes composed of acrylonitrile and sulfobetaine copolymers.
Propriétés
IUPAC Name |
(Z)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVNVYFIPYMSHH-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352613 |
Source


|
| Record name | 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile | |
CAS RN |
493038-85-0 |
Source


|
| Record name | 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)
![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)
![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)
![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)


![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)



